6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound featuring a benzoxazine ring with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2H-1,4-benzoxazin-3(4H)-one as the core structure.
Aminoethylation: The introduction of the 1-aminoethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the benzoxazinone with an appropriate aminoethylating agent, such as ethylenediamine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (around 80-100°C) to facilitate the substitution process. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and promote the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-efficiency and yield. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzoxazine ring, potentially leading to ring-opened products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of various substituted benzoxazines depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Polymer Science: Incorporated into polymer matrices to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Investigated as a potential inhibitor for specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Explored as a scaffold for designing new therapeutic agents, particularly in oncology and neurology.
Diagnostic Tools: Used in the development of diagnostic assays due to its ability to interact with biological molecules.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzoxazine ring can intercalate into DNA or interact with enzyme active sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: Similar in structure but with different substituents.
2H-1,4-benzoxazin-3(4H)-one: Lacks the aminoethyl group, resulting in different reactivity and applications.
1,4-benzoxazine derivatives: Various derivatives with different substituents on the benzoxazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(1-aminoethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFUCXHAUJAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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